1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene
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Overview
Description
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 3,3-dimethoxyprop-1-en-1-yl group and a methoxy group at the 2-position. It is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with 3,3-dimethoxypropene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves bulk synthesis techniques. Large-scale synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the methoxy groups can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure with a propenyl group instead of a dimethoxyprop-1-en-1-yl group.
Methyl isoeugenol: Contains a methoxy group and a propenyl group on the benzene ring.
Isoeugenol methyl ether: Similar aromatic structure with different substituents.
Uniqueness
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
433936-29-9 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3,3-dimethoxyprop-1-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-13-11-7-5-4-6-10(11)8-9-12(14-2)15-3/h4-9,12H,1-3H3 |
InChI Key |
CJFBAIORUYSJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC(OC)OC |
Origin of Product |
United States |
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